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Compound of Interest

Compound Name: 6-Chloro-7-methyl-1H-indole

CAS No.: 57817-09-1

Cat. No.: B1366917

Get Quote

Executive Summary
6-Chloro-7-methyl-1H-indole (CAS: 57817-09-1) represents a privileged scaffold in modern

medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) landscape.

[1][2] With a molecular weight of 165.62 g/mol , it serves as a high-value "fragment" that

adheres strictly to Congreve’s Rule of 3 and Lipinski’s Rule of 5, offering significant vectors for

elaboration without rapidly exceeding molecular mass thresholds.

This guide dissects the compound’s critical physicochemical properties, outlines the most

robust synthetic routes (specifically the Bartoli Indole Synthesis), and analyzes its strategic

utility in designing metabolically stable kinase inhibitors and receptor modulators.

Physicochemical Architecture
Understanding the precise molecular metrics of this scaffold is the first step in rational drug

design. The 7-methyl substituent provides a critical "metabolic block," protecting the indole ring

from oxidative metabolism, while the 6-chloro group serves as a versatile handle for palladium-

catalyzed cross-coupling.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1366917#bc-rfq
https://www.benchchem.com/product/b1366917/docs?utm_src=pdf-body#6-chloro-7-methyl-1h-indole-physicochemical-profile-synthetic-utility
https://www.bldpharm.com/products/259860-04-3.html
https://hymasynthesis.com/
https://www.bldpharm.com/products/259860-04-3.html
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366917?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Core Physicochemical Data[1][2]
Property Value Contextual Significance

Molecular Formula Core stoichiometry.[1][2]

Molecular Weight 165.62 g/mol

Ideal for FBDD; allows addition

of ~330 Da while staying <500

Da.

Exact Mass 165.0345

Critical for high-resolution

Mass Spectrometry (HRMS)

validation.[1][2]

CAS Number 57817-09-1
Unique identifier for sourcing

and regulatory checks.[1][2]

ClogP (Predicted) ~3.1

Moderate lipophilicity;

suggests good membrane

permeability.

H-Bond Donors 1 (NH)
Key interaction point for hinge-

binding in kinases.[1][2]

H-Bond Acceptors 0
The nitrogen lone pair is

delocalized; non-basic.[1][2]

Topological Polar Surface Area 15.8 Å²
Excellent range for blood-brain

barrier (BBB) penetration.[1][2]

Synthetic Methodologies
The synthesis of 7-substituted indoles is historically challenging due to the steric hindrance at

the 7-position.[2] Classical methods like the Fischer Indole Synthesis often fail or yield

regioisomeric mixtures when applied to this substitution pattern.

The Gold Standard: Bartoli Indole Synthesis
For 6-chloro-7-methyl-1H-indole, the Bartoli Indole Synthesis is the method of choice.[1][2][3]

It utilizes the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[2][3][4][5][6]
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This route is preferred because the ortho-substitution (the methyl group) actually facilitates the

necessary [3,3]-sigmatropic rearrangement rather than hindering it.[1]

Reaction Logic & Retrosynthesis
Target: 6-Chloro-7-methyl-1H-indole[7]

Precursor: 2-Nitro-3-chlorotoluene (1-nitro-2-methyl-3-chlorobenzene)[1][2]

Reagent: Vinylmagnesium bromide (3-4 equivalents)[1][2]

Mechanism: Reductive cyclization via a nitroso intermediate.[2][4]

Step-by-Step Protocol
Note: This protocol assumes standard Schlenk line techniques for air-sensitive organometallic

chemistry.

Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask and purge with

Argon. Charge with 2-nitro-3-chlorotoluene (1.0 eq) and anhydrous THF (0.2 M

concentration).[1][2]

Temperature Control (Critical): Cool the solution to -40°C.

Expert Insight: Do not cool to -78°C. The reaction requires specific activation energy to

initiate the attack on the nitro group.[2] Conversely, temperatures above -20°C promote

polymerization of the vinyl Grignard.[2]

Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq) dropwise over 30

minutes.

Observation: The solution will turn deep red/brown, indicating the formation of the nitroso-

magnesium complex.[2]

Reaction Maintenance: Stir at -40°C for 45 minutes, then allow to warm slowly to -20°C over

1 hour.

Quench: Pour the reaction mixture into saturated aqueous
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at 0°C. Vigorous stirring is required to break up magnesium salts.

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[2]

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 7-methyl group

increases lipophilicity compared to unsubstituted indoles, often causing the product to elute

earlier.[2]

Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and the Bartoli pathway.
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Figure 1: Reaction pathway for the Bartoli synthesis of 6-chloro-7-methyl-1H-indole from

nitroarene precursors.

Medicinal Chemistry Applications
The 6-chloro-7-methyl-1H-indole scaffold is not merely a building block; it is a strategic

functional unit in drug design.[1][2]

The "Magic Methyl" Effect (Pos 7)
Placing a methyl group at the 7-position (ortho to the indole nitrogen) has two profound effects:

Conformational Locking: It restricts the rotation of substituents at the N1 position (if

alkylated) or affects the hydrogen bonding geometry of the NH, potentially improving

selectivity for specific kinase pockets.
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Metabolic Stability: The C7 position is a common site for oxidative metabolism.[2]

Methylation blocks this soft spot, extending the half-life (

) of the drug candidate.

The Chlorine Handle (Pos 6)
The chlorine at position 6 is electronically activated for Palladium-catalyzed cross-coupling

reactions.[2]

Suzuki-Miyaura: Coupling with aryl boronic acids allows extension into the "solvent-exposed

region" of kinase binding pockets.[1][2]

Buchwald-Hartwig: Amination at this position can introduce solubilizing groups (e.g.,

piperazines) to improve DMPK properties.[1][2]

Differentiation from Azaindoles
It is crucial to distinguish this scaffold from 7-azaindole (pyrrolo[2,3-b]pyridine).[1][2] While 7-

azaindole mimics the purine core of ATP (possessing a hydrogen bond acceptor at N7), 7-

methylindole lacks this acceptor.[1][2] This difference is vital for selectivity profiling; if a kinase

requires an interaction at the hinge region N7, 7-methylindole will likely be inactive, providing a

negative control or a selectivity filter.[2]

Visualization: Functionalization Logic[1][2]
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Figure 2: Structural Activity Relationship (SAR) map detailing the functional utility of each

position on the scaffold.[1][2]

Analytical Characterization
To validate the synthesis of 6-Chloro-7-methyl-1H-indole, the following analytical signals are

diagnostic:

1H NMR (DMSO-d6):

NH: Broad singlet around

11.0 - 11.5 ppm.[1][2]

C7-Me: Singlet integrating to 3H around

2.4 - 2.5 ppm.[1][2] Note: This will be slightly downfield due to the aromatic ring current.[2]

Aromatic Protons: Two doublets (or overlapping multiplets) for the C4 and C5 protons (if

C6 is Cl and C7 is Me). The coupling constants (

) will reflect ortho coupling (~8 Hz) between H4 and H5.

13C NMR:

Distinct signal for the methyl carbon (~15-20 ppm).[1][2]

C-Cl carbon will appear upfield relative to unsubstituted carbons due to the

shielding/deshielding anisotropy, typically ~125-130 ppm.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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